molecular formula C12H14BrNO3 B1447627 Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl- CAS No. 1352620-92-8

Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl-

Cat. No. B1447627
CAS RN: 1352620-92-8
M. Wt: 300.15 g/mol
InChI Key: BOLRFDMUOJYZGZ-UHFFFAOYSA-N
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Description

Methanone, also known as 4-bromo-3-methoxyphenyl)-4-morpholinyl- is an organic compound belonging to the class of compounds known as phenylmorpholines. It is a white crystalline solid with a molecular weight of 214.18 g/mol and a melting point of 139-140°C. It is used in a variety of scientific research applications, including in the synthesis of other compounds, as a reagent for organic synthesis, and as a catalyst for certain reactions.

Scientific Research Applications

Graphical Synthetic Routes and Industrial Applications

One study delves into the synthetic routes of rivaroxaban, highlighting the industrial relevance of morpholinyl-based intermediates in the pharmaceutical manufacturing process. The investigation by Zhang Fu-li (2012) emphasizes the commercial value of certain synthetic pathways, potentially implicating similar compounds in the realm of industrial chemical synthesis and pharmaceutical ingredient production Zhang Fu-li (2012).

Phosphonic Acid: Preparation and Applications

The review on phosphonic acids by C. M. Sevrain et al. (2017) illustrates the versatility of phosphorus-containing compounds, including those with morpholine groups, in various applications ranging from drug development to materials science. This breadth of application underscores the potential utility of Methanone derivatives in similar contexts C. M. Sevrain, M. Berchel, H. Couthon, P. Jaffrès (2017).

Methane Resource Utilization

A study on methanotrophs by P. Strong, S. Xie, and W. Clarke (2015) discusses the biotechnological applications of methane-utilizing bacteria, indicating a broader scope of research on methanone and similar compounds in environmental biotechnology and bioengineering fields. The potential for utilizing such compounds in innovative carbon recycling and bioconversion processes is highlighted P. Strong, S. Xie, W. Clarke (2015).

Advanced Materials and Energy

Research into methanol crossover in direct methanol fuel cells by A. Heinzel and V. M. Barragán (1999) presents an example of how specific chemical properties and interactions are critical in the development of renewable energy technologies. This could suggest areas where Methanone derivatives might find applications in enhancing the efficiency or stability of such systems A. Heinzel, V. M. Barragán (1999).

properties

IUPAC Name

(4-bromo-3-methoxyphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-11-8-9(2-3-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLRFDMUOJYZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (4-bromo-3-methoxyphenyl)-4-morpholinyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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